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Lurlenic acid

Cat. No.: B1245559
M. Wt: 532.7 g/mol
InChI Key: BHNJFIZZQGJJRA-ILGQEKDGSA-N
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Description

Contextualizing Chemical Communication in Aquatic Biological Systems

Chemical communication is a fundamental process in aquatic environments, influencing the behavior and physiology of a vast array of organisms. uni-bayreuth.de This form of communication relies on the production, release, and detection of chemical substances known as semiochemicals. These signals can be categorized based on whether they mediate interactions between individuals of the same species (pheromones) or different species (allelochemicals). In the vast and often turbulent aquatic realm, chemical cues provide a reliable means of conveying information over various distances, overcoming the limitations of visual or auditory signals. ontosight.aiacs.org

The study of chemical communication in aquatic systems, a sub-discipline of chemical ecology, has unveiled the critical role of these molecular messages in structuring communities and driving ecological processes. acs.org For instance, some aquatic organisms release alarm cues when attacked by a predator, warning nearby conspecifics of the impending danger. Others use chemical trails to locate mates, ensuring reproductive success even in low-density populations. ontosight.ai The integrity of these chemical communication channels is vital for the health and stability of aquatic ecosystems.

Overview of Pheromonal Signaling in Algal Sexual Reproduction

Pheromones are a crucial component of sexual reproduction in many algal species, particularly in brown and green algae. royalsocietypublishing.orgresearchgate.net These chemical signals act as attractants, guiding motile male gametes towards the stationary or slow-moving female gametes, thereby increasing the probability of fertilization. tib.eu The evolution of pheromonal signaling in algae is a testament to the efficiency of chemical communication in ensuring reproductive success in diverse aquatic habitats. researchgate.net

In many species of brown algae, for example, female gametes release volatile, low-molecular-weight hydrocarbons that create a chemical gradient in the water. ontosight.aimdpi.com Male gametes, equipped with specialized receptors, can detect these pheromones and navigate towards the source. royalsocietypublishing.org This chemotactic response is a highly sensitive and specific process, often triggered by incredibly low concentrations of the pheromonal substance. hebmu.edu.cn The diversity of pheromones and their corresponding signaling systems across different algal groups highlights the evolutionary adaptation of these mechanisms to specific ecological niches and reproductive strategies. mdpi.com

Historical Perspective on the Discovery and Initial Characterization of Lurlenic Acid

The story of this compound begins with the study of the green flagellate alga, Chlamydomonas allensworthii. db-thueringen.de Early observations of the mating behavior of this species suggested the involvement of a chemical attractant produced by the female gametes to lure the male gametes. open.ac.uk However, the isolation and identification of this elusive substance proved to be a significant challenge due to the minuscule quantities in which it was produced. mdpi.com

A breakthrough came in 1995 when researchers successfully isolated the attractant from the culture medium of female gametes of C. allensworthii. hebmu.edu.cndb-thueringen.de Through meticulous chemical analysis, the structure of this pheromone was elucidated and it was named this compound. hebmu.edu.cnjst.go.jp Subsequent research also identified a related compound, lurlenol (B1249836), which also exhibited pheromonal activity in some strains of the alga. hebmu.edu.cnepdf.pub The discovery and characterization of this compound marked a significant milestone in our understanding of algal pheromones and opened new avenues for research into the chemical ecology of green algae. db-thueringen.deoup.com Further studies involving the synthesis of this compound and its analogs confirmed its biological activity and the specificity of the D-xylose sugar moiety for its function. researchgate.netscribd.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O8 B1245559 Lurlenic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H44O8

Molecular Weight

532.7 g/mol

IUPAC Name

(4E,8E,12E)-14-[2-hydroxy-3,4-dimethyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]-4,8,12-trimethyltetradeca-4,8,12-trienoic acid

InChI

InChI=1S/C30H44O8/c1-18(9-7-11-20(3)13-15-26(32)33)8-6-10-19(2)12-14-23-16-25(21(4)22(5)27(23)34)38-30-29(36)28(35)24(31)17-37-30/h8,11-12,16,24,28-31,34-36H,6-7,9-10,13-15,17H2,1-5H3,(H,32,33)/b18-8+,19-12+,20-11+/t24-,28+,29-,30+/m1/s1

InChI Key

BHNJFIZZQGJJRA-ILGQEKDGSA-N

Isomeric SMILES

CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O

Canonical SMILES

CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC(=O)O)OC2C(C(C(CO2)O)O)O

Synonyms

lurlene L
lurlenic acid

Origin of Product

United States

Isolation, Identification, and Structural Elucidation of Lurlenic Acid

Methodologies for Natural Product Isolation from Chlamydomonas allensworthii

The isolation of lurlenic acid from Chlamydomonas allensworthii is a meticulous process that begins with the cultivation of the female gametes of this green flagellate alga. researchgate.net These female cells release a luring signal into the culture medium to attract male gametes for mating. nih.govresearchgate.net This pheromonal characteristic is central to the isolation strategy.

The initial step involves separating the algal cells from the culture medium, which now contains the target compound. The isolation of this compound, an amphiphilic acid, has been achieved by utilizing its binding properties. nih.gov In a bioassay-guided approach, researchers have used polyacrylamide beads, including DEAE-substituted beads, to act as "mock females". nih.govresearchgate.net Being an acid, this compound binds more tightly to the DEAE (diethylaminoethyl) beads, facilitating its separation from other components in the medium. nih.gov

Further purification steps typically involve various chromatographic techniques, which are standard in natural product isolation. rsc.org While the specific multi-step chromatographic operations used for this compound are not detailed in the provided information, the process would logically involve techniques that separate compounds based on polarity, size, and charge to achieve a pure sample of the this compound.

Application of Advanced Spectroscopic Techniques for Structural Determination

The determination of the intricate structure of this compound was made possible through the application of a suite of advanced spectroscopic techniques. nih.govresearchgate.net Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in piecing together the molecular puzzle. nih.govresearchgate.net

Mass Spectrometry (MS): This technique provides crucial information about the mass of the molecule and its fragments. For this compound, mass spectrometry would have established its molecular weight, a fundamental piece of data for determining its chemical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): Provides information about the different types of protons in the molecule and their neighboring atoms.

¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms in the structure.

2D NMR Techniques (e.g., HMBC, HSQC): These experiments establish connectivity between protons and carbons, allowing researchers to map out the complete bonding structure of the molecule.

The combined data from these spectroscopic methods allowed for the precise determination of the chemical structure of this compound. nih.govresearchgate.net The synthesis of lurlene, which includes this compound, has also been achieved, confirming the elucidated structure. researchgate.net

Elucidation of this compound as a Plastoquinone-Related Xylosylated Compound

The comprehensive analysis of spectroscopic data led to the characterization of this compound as a novel compound with a distinct chemical architecture. nih.govresearchgate.net It was identified as a degradation product of hydroplastoquinone, a key electron transporter found in chloroplasts. nih.govresearchgate.net

The structure reveals that the polyprenoid side chain of the parent hydroplastoquinone has been oxidatively cleaved. nih.govresearchgate.net A significant feature of this compound is the presence of a xylose sugar moiety. Specifically, it is an O(5)-β-D-xylosylated derivative, meaning a β-D-xylose sugar is attached at the 5th position of the hydroquinone (B1673460) ring. nih.govresearchgate.net This glycosylation is a critical aspect of its structure. researchgate.net

The final elucidated structure is (4E,8E,12E)-14-[2'-hydroxy-3',4'-dimethyl-5'-(1''-β-D-xylopyranosyloxy)phenyl]-4,8,12-trimethyltetradeca-4,8,12-trienoic acid. hebmu.edu.cn This complex name precisely describes the arrangement of all atoms within the this compound molecule. The class of amphiphilic lures with this fundamental glycosylated hydroquinone structure is referred to as lurlenes. nih.govresearchgate.net

Table 1: Key Structural Features of this compound

Feature Description
Core Structure Plastoquinone-related, specifically a degradation product of hydroplastoquinone. nih.govresearchgate.net
Side Chain The polyprenoid side chain is oxidatively cleaved at the fourth double bond. nih.govresearchgate.net
Functional Group Contains a carboxylic acid group, making it lurlenic acid. researchgate.netnih.gov
Glycosylation O(5)-β-D-xylosylated, with a xylose sugar attached to the hydroquinone ring. researchgate.netnih.govresearchgate.net
Stereochemistry The full chemical name indicates specific stereochemistry at its double bonds (4E, 8E, 12E). hebmu.edu.cn

Biosynthesis and Metabolic Pathways of Lurlenic Acid

Precursor Compounds and Origin from Hydroplastoquinone Degradation

The primary precursor for the biosynthesis of lurlenic acid is hydroplastoquinone. mdpi.comresearchgate.net Hydroplastoquinone is the reduced form of plastoquinone, a vital molecule located in the thylakoid membranes of chloroplasts. Plastoquinone's primary role is to act as an electron and proton carrier in the photosynthetic electron transport chain, linking photosystem II to the cytochrome b6f complex.

The biosynthesis of this compound is initiated by the degradation of hydroplastoquinone. mdpi.comresearchgate.net This degradation process appears to be associated with the maturation of the female gametes of C. allensworthii, which is visually marked by a color change in the cells from green to olive or khaki, suggesting a breakdown of chloroplast material. mdpi.combiorxiv.org The key event in the transformation of hydroplastoquinone to this compound is the oxidative cleavage of its long polyprenoid side chain. mdpi.comresearchgate.net Specifically, this cleavage occurs at the fourth double bond of the side chain. mdpi.comresearchgate.net This process results in the formation of two related pheromonal compounds: this compound, which is the carboxylic acid derivative, and lurlenol (B1249836), the corresponding alcohol. mdpi.combiorxiv.org Both this compound and lurlenol are O(5)-beta-D-xylosylated, meaning a xylose sugar molecule is attached at the fifth position of the hydroquinone (B1673460) ring. mdpi.comresearchgate.netfrontiersin.org This glycosylation is crucial for their biological activity as mating pheromones. mdpi.comresearchgate.net

The structural relationship between the precursor and the final products highlights a metabolic link between primary photosynthetic metabolism and the production of secondary metabolites for reproductive purposes.

Compound NameRole in PathwayKey Structural Features
Hydroplastoquinone PrecursorReduced hydroquinone ring with a long polyprenoid side chain
This compound Final Product (Pheromone)Glycosylated hydroquinone ring with a truncated, oxidized side chain (carboxylic acid)
Lurlenol Final Product (Pheromone)Glycosylated hydroquinone ring with a truncated side chain (alcohol)

Proposed Enzymatic Mechanisms in this compound Formation

The precise enzymatic machinery responsible for the conversion of hydroplastoquinone to this compound has not been fully elucidated. However, based on the nature of the chemical transformation—oxidative cleavage of a polyprenoid chain—it is possible to propose a hypothetical enzymatic pathway.

The key step is the cleavage of the carbon-carbon double bond in the isoprenoid side chain. In other biological systems, such reactions are often catalyzed by enzymes like lipoxygenases or other dioxygenases. These enzymes can introduce oxygen across a double bond, leading to the formation of unstable intermediates that can then be cleaved. It is plausible that a specific dioxygenase in C. allensworthii targets the fourth double bond of the hydroplastoquinone side chain.

Following the initial oxidative cleavage, further enzymatic steps would be required to yield the final carboxylic acid of this compound. This would likely involve one or more dehydrogenase enzymes that would oxidize the resulting aldehyde or alcohol to a carboxylic acid.

Another critical enzymatic step is the glycosylation of the hydroquinone ring. This reaction is catalyzed by a glycosyltransferase, which transfers a xylose sugar moiety from a donor molecule, such as UDP-xylose, to the hydroxyl group at the C5 position of the hydroquinone. The synthesis of UDP-xylose itself is a multi-step process starting from UDP-glucose. kokkonuts.org The timing and cellular location of this glycosylation relative to the side-chain cleavage are not yet known.

It is important to note that while this compound and lurlenol have been successfully synthesized in the laboratory, the specific enzymes involved in their natural biosynthesis remain a subject for future research. nih.govnih.gov

Genetic and Molecular Basis of this compound Biosynthesis Regulation

The genetic and molecular regulation of this compound biosynthesis is an area where specific details are still largely unknown. However, general principles of pheromone biosynthesis regulation in algae and other organisms can provide a framework for understanding this process.

In many species of Chlamydomonas, the transition from vegetative growth to gametogenesis and mating is triggered by environmental cues, most notably nitrogen starvation. nih.gov This switch involves significant changes in gene expression, controlled by a hierarchy of regulatory genes. It is highly probable that the genes encoding the enzymes for this compound biosynthesis are among those upregulated during gametogenesis in female C. allensworthii cells.

The regulation of mating and pheromone production in algae often involves specific transcription factors that are differentially expressed in the two mating types. kokkonuts.org For instance, in other Chlamydomonas species, the mating-type locus (MT) contains key genes that control sexual differentiation and the expression of mating-type-specific proteins. nih.gov It is conceivable that a similar genetic locus in C. allensworthii controls the expression of the biosynthetic enzymes for this compound in female gametes.

The process is also likely under the control of broader cellular regulatory networks. The observation that this compound is derived from a chloroplast component suggests a possible link to the regulation of photosynthesis and chloroplast metabolism. mdpi.comresearchgate.net For example, the degradation of hydroplastoquinone might be initiated by proteases or other degradative enzymes that are activated under specific conditions, such as nutrient stress, which also triggers mating. mdpi.com The activity of some degradative enzymes in chloroplasts can be modulated by the redox state of the photosynthetic electron transport chain, potentially linking light signaling to pheromone production. d-nb.info

Further research, including transcriptome analysis of female gametes during maturation and mating, would be necessary to identify the specific genes and transcription factors that govern the biosynthesis of this compound. nih.gov

Synthetic Chemistry of Lurlenic Acid and Its Analogues

Total Synthesis Strategies for Lurlenic Acid

The total synthesis of this compound, with the chemical structure (4E,8E,12E)-14-[2′-hydroxy-3′,4′-dimethyl-5′-(1″-β-D-xylopyranosyloxy)phenyl]-4,8,12-trimethyltetradeca-4,8,12-trienoic acid, has been successfully achieved. researchgate.netresearchgate.net The primary strategy reported involves a convergent approach, where the key fragments of the molecule are synthesized independently before being coupled together in the final stages. researchgate.netresearchgate.net This method is advantageous for a complex target like this compound, which is composed of a glycosylated aromatic head and a long polyprenoid tail. The key starting materials for this synthesis included D-xylose, 2,3-dimethyl-p-hydroquinone, and components derived from geranylgeraniol (B1671449) or farnesol (B120207) to construct the side chain. researchgate.net

Stereoselective Approaches in this compound Synthesis

Control over the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of synthesizing this compound. wikipedia.orgethz.ch There are two major stereochemical challenges in the structure of this compound: the configuration of the glycosidic bond and the geometry of the double bonds within the polyprenoid chain.

The Glycosidic Linkage: this compound contains a β-D-xylopyranoside moiety. researchgate.net The synthesis must selectively form the β-linkage between the xylose sugar and the hydroquinone (B1673460) ring, avoiding the formation of the α-anomer. Achieving this stereocontrol is a common challenge in carbohydrate chemistry. Synthetic strategies often employ a "chiral pool" approach, starting with D-xylose, which already possesses the correct internal stereochemistry. ethz.chmdpi.com The stereoselectivity of the glycosylation reaction itself can then be directed by the choice of activating groups on the xylose donor and the reaction conditions.

Polyprenoid Chain Geometry: The side chain of this compound features three trisubstituted double bonds at positions C-4, C-8, and C-12, all with an (E)-configuration. researchgate.net The synthesis must construct these double bonds with high stereoselectivity. This is typically achieved through well-established reactions in organic synthesis that are known to favor the formation of (E)-alkenes, such as the Wittig reaction or its variations, and by using starting materials with pre-defined stereochemistry.

Development of Convergent and Modular Synthetic Routes

A convergent synthesis, as opposed to a linear one, involves preparing different complex fragments of the target molecule separately and then joining them at a late stage. ethz.chyoutube.com This approach is generally more efficient and flexible. The synthesis of this compound is a clear example of a convergent and modular strategy. researchgate.netresearchgate.net

The molecule can be disconnected into two primary modules:

The Aromatic-Glycosidic Head: This fragment consists of the 2,3-dimethyl-hydroquinone ring attached to the β-D-xylose sugar. It is prepared from D-xylose and a suitable hydroquinone derivative. researchgate.net

The Polyprenoid Tail: This C14 isoprenoid carboxylic acid chain is built up separately, often from smaller, readily available terpene-derived building blocks like farnesol or geranylgeraniol. researchgate.net

These two modules are then coupled to form the complete carbon skeleton of this compound. This modular design is highly advantageous as it allows for variations in either the glycosylated moiety or the side chain to be introduced independently, facilitating the synthesis of analogues for further study. researchgate.net

Design and Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of a natural product is crucial for understanding which parts of its structure are essential for its function. nih.govmdpi.com By systematically modifying the structure of this compound, researchers can probe the importance of the sugar unit and the polyprenoid chain. A number of this compound analogues have been synthesized to this end. researchgate.net

Structural Modifications of the Glycosylated Moiety

The xylose portion of this compound is a key feature, and its deglycosylation is known to destroy its pheromonal activity. researchgate.net To investigate the specific role of this sugar, analogues with modified glycosidic components have been synthesized. researchgate.net These modifications involve replacing the entire β-D-xylopyranosyloxy group with other chemical entities. researchgate.netnsf.gov This allows chemists to test the structural requirements of the receptor that recognizes the pheromone.

Examples of such modifications include the replacement of the native sugar with:

A tetrahydropyranyl (THP) group. researchgate.net

A β-L-arabinopyranosyloxy group, which differs in the stereochemistry at one of the carbon atoms of the sugar ring. researchgate.net

Table 1: Synthesized Analogues of this compound with Modifications

Analogue Type Modification Location Specific Structural Change Reference
Glycosidic Analogue Aromatic Ring Replacement of β-D-xylopyranosyloxy with a tetrahydropyranyl (THP) moiety. researchgate.net
Glycosidic Analogue Aromatic Ring Replacement of β-D-xylopyranosyloxy with a β-L-arabinopyranosyloxy moiety. researchgate.net
Side Chain Analogue Polyprenoid Chain Synthesis as an E/Z mixture (ratio 3:2) at the C-12 double bond. researchgate.net

Chemical Alterations to the Polyprenoid Side Chain

The long, unsaturated side chain is another defining feature of the this compound structure. Its length, flexibility, and the geometry of its double bonds are thought to be important. To test this, analogues with altered side chains have been created. researchgate.netrsc.org One specific example involves the synthesis of this compound analogues where the stereochemistry of the double bond at the C-12 position was not strictly controlled, resulting in a mixture of (E) and (Z) isomers. researchgate.net This type of modification helps to determine how rigidly the side chain must fit into its biological target.

Molecular and Cellular Mechanisms of Pheromonal Action

Lurlenic Acid as a Sex Pheromone in Chlamydomonas allensworthii

This compound is a crucial sex pheromone involved in the reproductive cycle of the heterogamous green alga, Chlamydomonas allensworthii. researchgate.netwikipedia.org Identified as a product of female gametes, its primary role is to act as a chemical attractant, or lure, for the male gametes, facilitating sexual reproduction. researchgate.netnih.gov This species exhibits a distinct reproductive behavior where female cells release this signaling molecule into the surrounding medium to guide the motile male gametes towards them for fertilization. nih.gov

The chemical structure of this compound has been elucidated as a derivative of pentosylated hydroquinones. researchgate.netwikipedia.org Specifically, it is an O(5)-beta-D-xylosylated degradation product of hydroplastoquinone, where the polyprenoid side chain is oxidatively cleaved. nih.gov This structure underscores a class of amphiphilic lures known as lurlenes, which also includes the corresponding alcohol form, lurlenol (B1249836). nih.gov Research has demonstrated that both this compound and lurlenol exhibit significant attractant activity at very low concentrations, with a threshold for pheromonal activity observed at approximately 1 picomolar (pM). researchgate.netnih.gov The biological activity of these pheromones is highly dependent on their specific chemical structure; activity is lost if the molecule undergoes deglycosylation and subsequent oxidation to its quinonoid aglycon form. nih.gov

Different geographical isolates of C. allensworthii show preferences for either this compound or lurlenol, indicating a degree of specificity in the pheromonal signaling system within the species. researchgate.net For instance, males from the Lemon Cove, CA strain are attracted to this compound, while males from the Catarina, TX strain are attracted to the alcohol form, lurlenol. nih.gov This specificity suggests co-evolution of pheromone production and reception within distinct populations.

Table 1: Characteristics of this compound as a Pheromone

Characteristic Description Source(s)
Pheromone Class Sex Pheromone (Gamete Attractant) researchgate.netwikipedia.org
Producing Gamete Female researchgate.netnih.gov
Target Gamete Male nih.gov
Chemical Family Lurlenes (Pentosylated Hydroquinone (B1673460) Derivatives) nih.govresearchgate.net
Activity Threshold ~ 1 pM researchgate.netnih.gov
Related Compound Lurlenol (alcohol form) researchgate.netnih.gov
Structural Requirement Glycosylation is essential for activity nih.gov

Mechanisms of Gamete Chemotaxis and Attraction

The fundamental mechanism by which this compound facilitates fertilization is gamete chemotaxis, the directed movement of a cell along a chemical concentration gradient. Female gametes of C. allensworthii release this compound, which diffuses into the aquatic environment, creating a gradient with the highest concentration nearest to the source. wikipedia.org Male gametes detect this chemical signal and orient their swimming pattern to move towards the area of increasing pheromone concentration, thereby navigating towards the female gamete. researchgate.net

This chemotactic response is highly specific. Studies using bioassays with this compound adsorbed to polyacrylamide beads, which act as "mock females," have confirmed the attractant nature of the compound and the chemotactic response of the male gametes. nih.gov The attraction is not universal across all strains; as noted, some strains respond primarily to this compound while others respond to lurlenol, and cross-attraction can be limited. researchgate.netnih.gov This specificity suggests that the mechanism of attraction is tightly regulated and linked to the molecular recognition systems of the male gametes. The process of attraction ceases once the male gamete fuses with the female gamete, at which point the excretion of the pheromone stops. researchgate.net

The motility of Chlamydomonas is controlled by its two flagella. In chemotaxis, the cell adjusts its swimming behavior to navigate the chemical gradient. While the precise flagellar beat pattern changes in C. allensworthii in response to this compound are not fully detailed, general models of Chlamydomonas chemotaxis suggest that the organism alters its run-and-tumble-like swimming pattern. This involves biasing the switching of the ciliary beat pattern to direct movement up the gradient. researchgate.net

Putative Receptor Systems and Ligand-Binding Dynamics

The specific receptor system that detects this compound in Chlamydomonas allensworthii has not yet been fully characterized. However, the nature of the pheromonal action strongly implies the existence of a specific receptor on the surface of the male gametes. The high specificity and the low concentration at which this compound is effective are hallmarks of a receptor-mediated signaling process. researchgate.net Sensory input in Chlamydomonas is generally initiated by membrane receptors located on the cell body or flagella, which are known to be crucial sensory organelles for chemotaxis. researchgate.net

Experiments involving this compound bound to DEAE-substituted polyacrylamide beads have been successful in attracting male gametes. nih.gov This demonstrates that the pheromone does not need to be internalized to elicit a response and that binding to an external component of the cell is sufficient to trigger the chemotactic behavior. The fact that this compound, an amphiphilic acid, binds more tightly to these positively charged beads than the uncharged lurlenol provides a practical method for separating and studying these compounds. nih.gov

While the this compound receptor remains unidentified, research on chemotaxis in the related species Chlamydomonas reinhardtii provides potential models. In C. reinhardtii, chemoreceptors for other attractants, such as ammonium, are thought to be membrane-bound proteins that, upon ligand binding, initiate a change in the cell's membrane potential. researchgate.net It is plausible that a similar type of receptor, likely a G-protein coupled receptor or an ion channel-linked receptor, is involved in detecting this compound in C. allensworthii.

Intracellular Signal Transduction Pathways Initiated by this compound

The precise intracellular signal transduction pathway that is activated upon this compound binding to its putative receptor in C. allensworthii remains largely unelucidated. However, based on studies of chemotaxis and sensory signaling in Chlamydomonas and other related organisms, a general model can be hypothesized. The process begins with the binding of the ligand (this compound) to its receptor on the male gamete. wikipedia.org

This binding event is expected to trigger a cascade of intracellular events. In many eukaryotic chemotaxis models, receptor activation leads to changes in the cell's membrane electrical conductance and ion flows. researchgate.netwikipedia.org A key second messenger in Chlamydomonas signaling is calcium (Ca²+). nih.gov It is highly probable that this compound perception causes a rapid, transient change in intracellular Ca²+ concentration, which in turn modulates flagellar beating to reorient the cell. This "Ca²+ signature" is a common feature in responses to environmental stimuli in algae. nih.gov

The signal transduction pathway in the sea urchin, another organism that utilizes sperm chemotaxis, involves a receptor guanylyl cyclase that produces cyclic GMP (cGMP) upon pheromone binding. wikipedia.org This leads to the opening of ion channels, membrane hyperpolarization, and subsequent Ca²+ influx, which alters flagellar movement. wikipedia.org While it is unknown if C. allensworthii uses a similar cGMP-based pathway, it represents a plausible mechanism. Other signaling components likely involved include protein kinases (such as protein kinase A or C) and phosphatases, which would act downstream to translate the initial signal into a directed motile response. mdpi.com

Table 2: Hypothetical Steps in this compound Signal Transduction

Step Putative Mechanism General Evidence Source(s)
1. Reception This compound binds to a specific membrane receptor on the male gamete. researchgate.netnih.gov
2. Signal Initiation Receptor activation causes a change in membrane potential. researchgate.netresearchgate.net
3. Second Messenger Generation of intracellular second messengers (e.g., Ca²+, cGMP). wikipedia.orgnih.gov
4. Signal Cascade Activation of protein kinases and other signaling proteins. mdpi.com
5. Cellular Response Modulation of flagellar beat pattern, leading to directed movement (chemotaxis). wikipedia.orgresearchgate.net

Influence of Environmental Factors on Pheromone Efficacy and Stability

Specific research on how environmental factors like temperature, pH, and light directly affect the efficacy and stability of this compound is limited. However, general principles of chemistry and biology allow for informed hypotheses. The stability of a complex organic molecule like this compound is inherently susceptible to environmental conditions. mdpi.com

Chemical stability is a critical factor. It is known that the pheromonal activity of this compound is destroyed by deglycosylation and subsequent oxidation. nih.gov Environmental conditions that promote these reactions, such as extreme pH values or the presence of oxidative agents, would likely degrade the pheromone and reduce its efficacy. Temperature can also influence the rate of chemical degradation, with higher temperatures generally accelerating these processes. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Lurlenic Acid Analogues

Functional Significance of the Glycosidic Linkage

The glycosidic bond connects the sugar moiety to the aglycone (the non-sugar part) in glycosides and plays a critical role in their biological function. creative-proteomics.com In lurlenic acid, the sugar is a D-xylose unit attached to the hydroquinone (B1673460) ring. Studies involving the synthesis of analogues with modified sugar parts have revealed the stringent requirements for this component of the molecule.

Research has shown that the biological activity is highly specific to the D-xylose moiety. When the D-xylose was replaced with other sugars, a significant loss of activity was observed. For instance, analogues containing D-glucose, L-arabinose, or D-ribose instead of D-xylose were found to be inactive. This indicates that the specific stereochemistry and structure of the D-xylose are essential for recognition by the target receptor in Chlamydomonas.

Furthermore, the configuration of the glycosidic linkage is crucial. This compound possesses a β-glycosidic bond. Synthesis of the α-anomer (with an α-glycosidic bond) resulted in a complete loss of biological activity. This demonstrates that the spatial orientation of the sugar relative to the aglycone is a key determinant for the pheromonal response.

Modification of Sugar Moiety Analogue Structure Relative Biological Activity
Natural PheromoneD-Xylopyranoside (β-linkage)+++
Anomeric LinkageD-Xylopyranoside (α-linkage)-
Sugar ReplacementD-Glucopyranoside-
Sugar ReplacementL-Arabinopyranoside-
Sugar ReplacementD-Ribofuranoside-
Data derived from synthesis and bioactivity studies of this compound analogues.

These findings underscore the exquisite specificity of the pheromone-receptor interaction, where even minor changes in the sugar component or its linkage can abolish biological function. The D-xylopyranosyl group linked via a β-bond is therefore considered an indispensable part of the this compound pharmacophore.

Contribution of the Hydroquinone Core to Pheromonal Potency

The hydroquinone core of this compound is the aromatic nucleus to which the isoprenoid side-chain and the sugar moiety are attached. Modifications to this part of the molecule have been investigated to understand its role in pheromonal activity. The hydroquinone itself is a benzenediol, and its specific substitution pattern in this compound is critical. nih.gov

Studies on analogues with altered aromatic rings have provided valuable insights. For example, removal or alteration of the methyl groups on the hydroquinone ring leads to a significant decrease in potency. researchgate.netlookchem.com This suggests that these methyl groups contribute to the binding affinity, possibly through hydrophobic interactions within the receptor's binding pocket.

Furthermore, the position of the substituents on the hydroquinone ring is important. The natural pheromone has a specific arrangement of the side-chain, the hydroxyl group, the methyl groups, and the glycosidic linkage. Altering this substitution pattern has been shown to negatively impact biological activity. The hydroxyl group, in particular, is thought to be involved in hydrogen bonding with the receptor.

Modification of Hydroquinone Core Relative Biological Activity
Natural Hydroquinone (2,3-dimethyl)+++
Demethylated Analogue+
Monomethyl Analogue++
Altered Substitution Pattern-
'+' indicates the level of biological activity, with '+++' being the highest and '-' being inactive. Data is based on SAR studies. researchgate.netlookchem.com

Impact of Side-Chain Configuration and Length on Biological Activity

The long isoprenoid side-chain of this compound is another feature that has been subjected to extensive SAR studies. This side-chain possesses specific double bonds and a defined length, both of which have been shown to be important for biological activity. jst.go.jp

The length of the side-chain also plays a significant role. Analogues with shorter or longer side-chains have been synthesized and tested. Shortening the chain by even a single isoprene (B109036) unit leads to a substantial loss of activity. Similarly, extending the chain does not enhance and can even decrease potency. This suggests that there is an optimal length for the hydrophobic side-chain, which likely corresponds to the dimensions of a hydrophobic pocket in the receptor.

Side-Chain Modification Analogue Structure Relative Biological Activity
Natural Side-Chain(4E,8E,12E)-tetradecatrienoic acid+++
Double Bond Isomerization(Z)-isomers-
Chain ShorteningShorter isoprenoid chain+
Chain ElongationLonger isoprenoid chain+/-
'+/-' indicates variable or significantly reduced activity. Data is compiled from various SAR studies. creative-proteomics.comjst.go.jpnih.gov

These results indicate that the specific geometry and length of the isoprenoid side-chain are finely tuned for optimal interaction with the Chlamydomonas pheromone receptor.

Identification of Key Pharmacophores for Chemoattraction

Based on the extensive SAR studies, a pharmacophore model for the chemoattractant activity of this compound can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological effect. unina.itplos.org For this compound, the key pharmacophoric features are:

A β-D-Xylopyranoside Moiety: The sugar unit and the β-configuration of the glycosidic bond are absolutely required for activity. This part of the molecule is likely involved in highly specific hydrogen bonding and polar interactions with the receptor. jst.go.jp

A Substituted Hydroquinone Ring: The 2,3-dimethylhydroquinone (B130011) core serves as a rigid scaffold. The hydroxyl group likely acts as a hydrogen bond donor or acceptor, while the methyl groups probably engage in hydrophobic interactions. researchgate.netlookchem.com

An Isoprenoid Side-Chain of Optimal Length and Configuration: The (E,E,E)-configured, 14-carbon long isoprenoid side-chain provides a specific hydrophobic element that is crucial for binding. Its defined shape and length suggest it fits into a well-defined hydrophobic channel or pocket in the receptor. jst.go.jp

The Carboxylic Acid Terminus: The terminal carboxylic acid group of the side-chain is another important feature, likely involved in ionic interactions or hydrogen bonding at the active site.

Ecological and Evolutionary Significance of Lurlenic Acid

Role in Algal Reproductive Ecology and Life Cycles

Lurlenic acid is a sex pheromone produced by the female gametes of the heterogamous green flagellate alga, Chlamydomonas allensworthii. researchgate.netresearchgate.netresearchgate.net Its primary function is to act as a chemoattractant, guiding the motile male gametes towards the female gametes to facilitate fertilization. researchgate.netdb-thueringen.de This chemical communication is crucial for enhancing mating efficiency in the vast aquatic environments these algae inhabit, where the chances of random encounters between compatible gametes can be low. ufz.demdpi.com

The production and release of this compound are tightly integrated into the alga's life cycle. Like many algae, Chlamydomonas species exhibit an alternation of generations, cycling between a haploid (gametophyte) and a diploid (sporophyte) phase. microbenotes.combiorxiv.org In Chlamydomonas, the dominant phase is the haploid gametophyte. microbenotes.com Under specific environmental triggers, such as nitrogen starvation, these haploid cells differentiate into gametes. db-thueringen.de It is during this gametic stage that female cells synthesize and secrete this compound to ensure the fusion with a male gamete, leading to the formation of a diploid zygote. researchgate.netmicrobenotes.com The zygote can often enter a dormant stage, allowing the species to survive unfavorable conditions, before undergoing meiosis to produce new haploid individuals. microbenotes.com The action of this compound is therefore a critical step that ensures the transition from the haploid to the diploid stage, promoting the genetic recombination essential for adaptation. microbenotes.com

The process mediated by this compound is a classic example of chemotaxis, where a motile organism moves along a chemical concentration gradient. researchgate.netuchicago.edu The male gametes of C. allensworthii possess specific receptors that detect this compound, enabling them to navigate towards the source, thereby increasing the probability of successful syngamy. uchicago.edu

Comparative Analysis of Pheromone Systems Across Algal Lineages

The pheromone system involving this compound in the green alga Chlamydomonas allensworthii is just one example of the diverse chemical signaling strategies that have evolved across different algal groups. A comparative analysis reveals both convergent functions and divergent chemical structures and biosynthetic origins.

Brown Algae (Phaeophyceae): This group has been extensively studied for its pheromone systems. Unlike the complex, plastoquinone-derived structure of this compound, brown algal pheromones are typically volatile, unsaturated C8 and C11 hydrocarbons. researchgate.netpnas.orgnih.gov These compounds, such as ectocarpene, multifidene, and fucoserratene, are derived from fatty acid metabolism. pnas.orgnih.gov In many brown algae, these pheromones not only attract male gametes but can also trigger their release from antheridia. pnas.org While functionally similar to this compound in guiding gametes, their chemical nature and biosynthetic pathways are fundamentally different.

Diatoms (Bacillariophyceae): Diatoms also employ pheromones for sexual reproduction. For instance, the pennate diatom Seminavis robusta uses a system involving different pheromones for mate finding. db-thueringen.de Research on species like Pseudo-nitzschia multistriata suggests the involvement of specific proteins and other molecules that are constitutively produced to prime the mating process. open.ac.uk This highlights another distinct evolutionary path for chemical communication in algae.

Other Green Algae (Chlorophyta): Even within the same genus, pheromone use varies. The well-studied model organism Chlamydomonas reinhardtii, a close relative of C. allensworthii, does not use a diffusible chemoattractant. db-thueringen.deresearchgate.net Instead, its mating process relies on random collisions and is mediated by glycoproteins on the flagellar surface called agglutinins, which promote cell-to-cell adhesion upon contact. db-thueringen.de This contrast underscores that the evolution of chemoattraction is not universal even among closely related species.

The table below summarizes the key differences between these representative algal pheromone systems.

FeatureChlamydomonas allensworthii (Green Alga)Brown Algae (e.g., Ectocarpus, Cutleria)Diatoms (e.g., Seminavis)Chlamydomonas reinhardtii (Green Alga)
Pheromone Name(s) This compound, Lurlenol (B1249836) researchgate.netvliz.beEctocarpene, Multifidene, Fucoserratene, etc. pnas.orgmdpi.comVarious, including Diproline-containing peptides (in some)None (uses agglutinins) db-thueringen.de
Chemical Class Plastoquinone derivative researchgate.netC8 & C11 Hydrocarbons researchgate.netpnas.orgPeptides, other small molecules db-thueringen.deGlycoproteins (non-diffusible) db-thueringen.de
Biosynthetic Pathway Likely derived from shikimate pathway precursors researchgate.netwikipedia.orgFatty Acid Metabolism pnas.orgVariedProtein synthesis
Primary Function Chemoattraction of male gametes researchgate.netGamete release and chemoattraction pnas.orgMate finding and sexualization researchgate.netdb-thueringen.deCell adhesion upon contact db-thueringen.de

Evolutionary Drivers of Chemical Communication in Gamete Interaction

The evolution of chemical signaling systems like the one involving this compound is driven by strong selective pressures related to reproductive success. Chemical communication is considered the most ancient and widespread form of information exchange among organisms. ufz.de Several key factors have likely driven the evolution of these intricate pheromone-based interactions.

Overcoming Gamete Limitation: In the three-dimensional, often turbulent, aquatic environment, the dilution of gametes is a major obstacle to fertilization. For species with anisogamy or oogamy, where the female gamete is larger, less numerous, and less motile, the challenge is even greater. annualreviews.org Chemical attractants dramatically increase the encounter rate between gametes, moving the process from one of pure chance to a targeted search. noaa.gov This is a powerful selective advantage that directly enhances fitness.

Evolution from Pre-existing Secretions: The "semanticization" theory suggests that pheromones evolved from metabolic byproducts or other secretory compounds that initially had different functions. annualreviews.org Over evolutionary time, these molecules were co-opted and refined into specific signals when mutations arose that allowed other cells to sense them and respond in a reproductively advantageous way. noaa.gov For example, compounds related to brown algal pheromones are found in the vegetative tissues of some species, where they may serve as herbivore deterrents, suggesting a possible ancestral function. annualreviews.org

Reproductive Isolation and Speciation: The specificity of pheromone-receptor interactions can act as a powerful pre-zygotic isolating mechanism. If populations diverge to the point where they produce or respond to different chemical signals, they may no longer be able to interbreed, even if they exist in the same location. researchgate.net This chemical divergence can contribute to the formation of new species, a process evident in the population-specific variations observed in Chlamydomonas allensworthii. researchgate.netvliz.be

Environmental Complexity: The physical and chemical properties of the habitat, such as water flow, depth, and light penetration, also exert selective pressure. royalsocietypublishing.org For instance, in deeper or more turbid waters where visual cues are limited, reliance on chemical signals for mate-finding would be strongly favored. royalsocietypublishing.org

Advanced Analytical Methodologies in Lurlenic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental laboratory technique for the separation of mixtures. slideshare.net Its principle lies in the differential partitioning of components between a stationary phase (a fixed material) and a mobile phase (a moving fluid). frontiersin.org This separation is a crucial prerequisite for the accurate identification and quantification of specific molecules like lurlenic acid, especially when they are present in low concentrations within a complex mixture of other metabolites. slideshare.netfrontiersin.org The choice of chromatographic method depends on the physicochemical properties of the analyte, such as its volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It is particularly well-suited for compounds that are non-volatile or thermally unstable, such as long-chain fatty acids and their derivatives. The system uses high-pressure pumps to pass a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). youtube.com

In the context of this compound, a carboxylic acid, reversed-phase HPLC is the most common application. researchgate.net In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. frontiersin.orgillinois.edu this compound, being relatively non-polar, interacts with the stationary phase and is retained on the column. Its elution time, or retention time, is modulated by adjusting the polarity of the mobile phase, typically through a gradient system where the proportion of the organic solvent is increased over time. youtube.com This allows for the separation of this compound from both more polar and less polar impurities. Detection is often achieved using a UV detector, as the conjugated double bonds in the this compound structure absorb ultraviolet light. youtube.com

Table 1: Typical HPLC Parameters for Fatty Acid Analysis

ParameterDescriptionTypical Setting for this compound Analysis
Column The stationary phase where separation occurs.Reversed-Phase C18 (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size)
Mobile Phase The solvent that carries the sample through the column.A gradient of Acetonitrile and Water, often with a small amount of acid (e.g., formic acid) to ensure the carboxylic acid is protonated. illinois.edu
Flow Rate The speed at which the mobile phase moves through the column.0.5 - 1.5 mL/min
Detector The device used to detect the compound as it elutes.UV-Vis Detector (set at a wavelength appropriate for the chromophore, e.g., ~260-280 nm) or Mass Spectrometer (MS).
Injection Volume The amount of sample introduced onto the column.10 - 50 µL

This table is interactive. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is the method of choice for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column (the stationary phase). Separation occurs based on the compounds' boiling points and their interactions with the column coating. thermofisher.com

This compound itself is not sufficiently volatile for direct GC analysis due to its carboxylic acid group. Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability. thermofisher.comnih.gov A common procedure is silylation, where an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov Once derivatized, the this compound methyl ester or TMS-ester can be effectively separated by GC. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification. thermofisher.com This technique has been noted as suitable for analyzing analogues of this compound. researchgate.net

Table 2: GC-MS Workflow for this compound Analysis

StepDescriptionKey Considerations
1. Sample Extraction Isolation of lipids from the biological source (e.g., algal culture).Use of organic solvents like a chloroform/methanol mixture.
2. Derivatization Chemical modification to increase volatility.Silylation (e.g., with MSTFA) or methylation (e.g., with diazomethane) to convert the carboxylic acid to a less polar, more volatile ester. nih.govscirp.org
3. GC Separation Injection of the derivatized sample into the GC.A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp up, eluting compounds in order of increasing boiling point.
4. MS Detection Ionization, fragmentation, and detection of eluted compounds.Electron Ionization (EI) is standard, generating reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for identification. thermofisher.com

This table is interactive. You can sort and filter the data.

Liquid Chromatography-Mass Spectrometry (LC-MS) synergistically combines the separation power of HPLC with the analytical capabilities of mass spectrometry. wikipedia.org This technique is exceptionally valuable for analyzing complex biological matrices, as it can provide molecular weight and structural information on compounds that have been separated chromatographically, even if the separation is incomplete. rsc.org For compounds like this compound, which are extracted from a cell that produces thousands of different metabolites, LC-MS is an indispensable tool. ucl.ac.uknih.gov

In an LC-MS analysis, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. illinois.edu Electrospray Ionization (ESI) is a common interface that gently ionizes the molecules in the liquid stream, allowing them to enter the mass spectrometer as intact, charged ions (e.g., as a deprotonated molecule [M-H]⁻ in negative ion mode). nih.gov This "soft" ionization is crucial for preserving the molecular identity of the analyte. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a highly specific and sensitive detection method. nih.gov A metabolomics approach using LC-MS is a proposed strategy for identifying pheromones in algae. db-thueringen.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

High-Resolution Mass Spectrometry for Metabolomic Profiling and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). measurlabs.comwaters.com This precision allows for the determination of a molecule's elemental formula, a critical step in identifying unknown compounds discovered in metabolomic studies. nih.govmdpi.com In the study of this compound, HRMS is vital for confirming its identity in algal extracts and for discovering related biosynthetic precursors and degradation products. waters.com

A significant challenge in fatty acid analysis is the existence of numerous isomers (molecules with the same chemical formula but different structures), such as positional isomers (differing double bond locations) and geometric isomers (cis/trans configurations). Standard mass spectrometry often cannot distinguish between these isomers because they have the exact same mass. nih.gov Advanced HRMS techniques, often coupled with tandem mass spectrometry (MS/MS), are required for isomer differentiation. acs.org In an MS/MS experiment, the ion corresponding to this compound is isolated, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. lcms.cz The fragmentation pattern can reveal structural details, such as the location of double bonds. Newer techniques like ozone-induced dissociation (OzID) can pinpoint the exact position of C=C bonds, providing unambiguous isomer resolution. nih.gov

Table 3: Comparison of Standard MS and High-Resolution MS (HRMS)

FeatureStandard Mass Spectrometry (e.g., Quadrupole)High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR)
Mass Accuracy Low (Unit Mass Resolution)High (< 5 ppm)
Primary Output Nominal mass (integer)Exact mass (to 3-4 decimal places)
Identification Power Suggests possible molecular weights.Determines elemental composition (e.g., C₁₈H₂₈O₂). waters.com
Isomer Differentiation Generally not possible.Possible with advanced fragmentation techniques (MS/MS, OzID). nih.govacs.org
Application in this compound Research Quantification of a known standard.Confident identification in complex mixtures, metabolomic profiling, and structural elucidation of novel related compounds. nih.gov

This table is interactive. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Derivatization Studies

Beyond initial structure determination, NMR is a powerful tool for conformational analysis. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can measure through-space interactions between protons, providing data to build a three-dimensional model of how this compound folds in solution. nih.gov Understanding the molecule's preferred shape is critical, as the pheromonal activity is likely dependent on a specific conformation that fits into its biological receptor.

Chemical derivatization can also be used in conjunction with NMR. nih.gov For example, derivatizing the carboxylic acid group can shift the signals of nearby protons, helping to confirm their assignment in the spectrum. Furthermore, specialized NMR techniques using other nuclei, such as ³¹P, can be employed after derivatization with a phosphorus-containing reagent. This approach can enhance spectral resolution and provide an alternative method for quantifying specific functional groups within a complex mixture. nih.gov

Bioassay Development for Assessment of Pheromonal Activity

While instrumental analysis can identify and characterize a chemical structure, it cannot confirm its biological function. Bioassay-guided fractionation is the cornerstone methodology for linking a specific compound to a biological activity, such as pheromonal attraction. nih.gov This iterative process combines chemical separation with biological testing to systematically isolate an active compound from a complex mixture. nih.gov The development of a reliable and consistent bioassay is crucial for identifying pheromone structures. db-thueringen.de

The process for this compound would proceed as follows:

Crude Extract Preparation: An organic solvent extract is made from the conditioned media of sexually active Chlamydomonas allensworthii cultures. This extract contains all secreted metabolites, including the putative pheromone.

Initial Bioassay: The crude extract is tested in a bioassay to confirm it elicits the expected biological response (e.g., attraction of gametes of the opposite mating type).

Fractionation: The crude extract is separated into simpler fractions using a chromatographic technique, such as HPLC. nih.gov

Assay of Fractions: Each fraction is then individually tested in the bioassay. The fraction(s) that show activity are selected for further analysis.

Iterative Separation and Assay: The active fraction, which is still a mixture, is subjected to further rounds of chromatography under different conditions to achieve greater separation. After each separation step, the new fractions are tested again in the bioassay. nih.gov

Isolation and Identification: This iterative process is repeated until a single, pure compound is isolated that accounts for the biological activity. This pure compound is then subjected to rigorous structural elucidation using HRMS and NMR spectroscopy to confirm its identity as this compound. nih.gov

Research Frontiers and Future Perspectives

In-Depth Characterization of Chemoreceptor Proteins and Signaling Networks

A primary avenue for future research lies in the detailed characterization of the chemoreceptor proteins that bind lurlenic acid and the subsequent intracellular signaling cascades they trigger. In Chlamydomonas, the cilia are the sensory hubs of the cell, and it is here that the initial events of pheromone perception occur. nih.govmolbiolcell.org The sexual process in C. allensworthii is initiated by the chemoattraction of male gametes to the female gametes, which secrete this compound. researchgate.net This process is highly specific and sensitive, with the purified pheromone showing activity at concentrations as low as 1 pM. researchgate.net

Proteomic analyses of cilia from the model organism Chlamydomonas reinhardtii during gametogenesis have revealed significant changes in protein composition, including the appearance of novel receptors and signaling-associated proteins in the cilia of sexually competent gametes. nih.govmolbiolcell.org These studies provide a roadmap for identifying the specific this compound receptor in C. allensworthii. Future research will likely involve proteomic comparisons of male gamete cilia before and after exposure to this compound to identify candidate receptors.

Once a candidate receptor is identified, its function can be validated through genetic knockout or knockdown experiments. Subsequent research will focus on elucidating the downstream signaling pathway. This will involve identifying interacting proteins and second messengers that transduce the signal from the ciliary membrane to the flagellar machinery, ultimately altering the swimming behavior of the male gamete to home in on the female. Understanding this network is crucial for a complete picture of how this compound orchestrates the mating process.

Table 1: Potential Research Approaches for Chemoreceptor and Signaling Network Characterization

Research Approach Objective Key Methodologies Expected Outcome
Comparative Proteomics Identify candidate this compound receptors. Mass spectrometry-based proteomics of male gamete cilia with and without this compound exposure. A list of proteins that are upregulated or modified upon pheromone binding.
Genetic Validation Confirm the function of candidate receptors. CRISPR/Cas9-mediated gene knockout or RNAi-based knockdown of candidate receptor genes. Altered or abolished chemotactic response to this compound in mutant strains.
Biochemical Assays Characterize the binding affinity of the receptor. In vitro binding assays with purified receptor protein and radiolabeled this compound. Determination of the dissociation constant (Kd) and specificity of the receptor-ligand interaction.
Immunolocalization Determine the precise location of the receptor. Confocal microscopy using fluorescently tagged antibodies against the receptor protein. Visualization of the receptor on the ciliary membrane of male gametes.
Phosphoproteomics Identify downstream signaling components. Mass spectrometry to identify proteins that are phosphorylated or dephosphorylated upon this compound binding. Elucidation of the initial steps in the intracellular signaling cascade.

Biomimetic Approaches for Novel Pheromone Synthesis and Design

The chemical synthesis of this compound has been achieved, but future work in this area can benefit from biomimetic approaches. uni-muenchen.de Biomimetic synthesis attempts to mimic the natural biosynthetic pathways to create molecules. acs.orgacs.orgnih.govnih.gov This approach can often lead to more efficient and stereoselective syntheses. For this compound, which is a polyketide-derived molecule, a biomimetic strategy would involve mimicking the enzymatic steps that the alga uses to construct the carbon skeleton and introduce the specific functional groups. uni-muenchen.deacs.org

Beyond replicating the natural molecule, biomimetic design can be used to create novel pheromone analogs. By understanding the structure-activity relationship of this compound, chemists can design and synthesize modified versions of the molecule. These analogs could be more potent, more stable, or act as inhibitors of the natural pheromone. Such molecules would be invaluable research tools for probing the this compound receptor and signaling pathway. They could also have potential applications in controlling algal populations, although this is a distant prospect.

Exploring Broader Ecological Roles and Inter-Kingdom Interactions of this compound

While the primary role of this compound is as a sex pheromone, it is plausible that it has broader ecological functions. technologynetworks.commdpi.comeolss.netunam.mx Chemical signals in aquatic environments are rarely confined to a single purpose. This compound, released into the environment, could potentially act as a signal to other organisms, a phenomenon known as inter-kingdom signaling. researchgate.netnih.govpreprints.org

For instance, this compound or its degradation products could be detected by bacteria, fungi, or other protists that share the same habitat as C. allensworthii. researchgate.netnih.govpreprints.orgtandfonline.comnih.gov These interactions could be beneficial, such as attracting symbiotic bacteria, or detrimental, such as alerting predators or competitors to the presence of the algae. Future research in this area will involve co-culturing C. allensworthii with other microorganisms and analyzing the behavioral and chemical responses. This will help to place this compound in a more comprehensive ecological context, moving beyond its role in sexual reproduction.

Development of Advanced Methodologies for In Situ Pheromone Detection and Analysis

A significant challenge in studying chemical signaling in aquatic environments is the detection and quantification of signaling molecules in their natural context. Pheromones like this compound are released in minute quantities and are rapidly diluted. Developing advanced methodologies for in situ detection is therefore a critical area for future research.

One promising technique is solid-phase microextraction (SPME), which uses a coated fiber to adsorb and concentrate organic molecules from water. researchgate.netmdpi.comresearchgate.nethelsinki.fi This can be coupled with highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS/MS) for quantification. mdpi.comjst.go.jpnih.govresearchgate.net

Another exciting frontier is the development of biosensors. researchgate.netnih.govacs.orgmdpi.comfrontiersin.org These devices would use a biological recognition element, such as the this compound receptor itself or an antibody that specifically binds to this compound, coupled to a transducer that generates a detectable signal. A successful biosensor would allow for real-time monitoring of this compound concentrations in the environment, providing unprecedented insight into the dynamics of algal mating and communication.

Q & A

Q. What are the standard analytical methods for characterizing Lurlenic acid’s purity and structural integrity?

To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Detailed protocols must include calibration standards, solvent systems, and validation parameters (e.g., limit of detection, linearity) to ensure reproducibility .

Q. Which in vitro assays are most effective for the initial screening of this compound’s bioactivity?

Cell viability assays (e.g., MTT or resazurin-based tests) and enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) are recommended for primary bioactivity screening. Ensure assay conditions (e.g., pH, temperature, incubation time) are optimized and controls (positive/negative) are included. Data should be normalized to account for plate-to-plate variability .

Q. How should researchers optimize synthetic protocols for this compound to improve yield and scalability?

Systematic variation of reaction parameters (e.g., catalyst concentration, temperature, solvent polarity) using design-of-experiments (DoE) approaches can identify optimal conditions. Purification steps (e.g., column chromatography, recrystallization) must be documented with retention factors (Rf) or melting points to validate consistency .

Q. What criteria should guide the selection of solvents for this compound solubility studies?

Prioritize solvents with varying polarities (e.g., water, DMSO, ethanol) and use saturation shake-flask methods to determine equilibrium solubility. Report temperature, agitation speed, and centrifugation parameters. Validate results with UV-Vis spectroscopy or HPLC .

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic profiling?

Standardize animal models (e.g., strain, age) and administration routes. Use LC-MS/MS for plasma concentration analysis, with internal standards (e.g deuterated analogs) to correct for matrix effects. Publish full pharmacokinetic parameters (e.g., Cmax, AUC, half-life) and statistical confidence intervals .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review to identify variables (e.g., cell lines, assay protocols, compound purity) causing discrepancies. Replicate key studies under controlled conditions, and perform meta-analyses to quantify effect sizes. Cross-validate findings using orthogonal assays (e.g., gene expression vs. protein activity) .

Q. How to design a mechanistic study elucidating this compound’s interaction with its molecular target(s)?

Combine surface plasmon resonance (SPR) for binding kinetics, X-ray crystallography or cryo-EM for structural insights, and siRNA knockdowns to confirm target relevance. Computational docking studies can guide mutagenesis experiments to identify critical binding residues .

Q. What statistical models are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

Use four-parameter logistic (4PL) regression or Hill slope models to fit dose-response curves. Compare Akaike Information Criterion (AIC) values to select the best-fit model. Include bootstrap resampling to assess parameter uncertainty .

Q. How can researchers validate this compound’s in vivo efficacy while minimizing confounding variables?

Employ genetically modified animal models (e.g., knockouts) to isolate target-specific effects. Use paired imaging techniques (e.g., PET/MRI) for real-time biodistribution monitoring. Include sham-treated controls and blind scoring to reduce bias .

Q. What methodologies address the stability challenges of this compound in long-term storage or physiological environments?

Conduct forced degradation studies under stress conditions (e.g., heat, light, pH extremes) monitored via HPLC. For in vivo stability, use radiolabeled this compound to track metabolite formation. Publish degradation kinetics (e.g., Arrhenius plots) and storage recommendations (e.g., lyophilization) .

Methodological Considerations

  • Data Contradiction Analysis : Apply triangulation by integrating multiple data types (e.g., biochemical, genomic) and cross-referencing with independent datasets .
  • Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) and sharing detailed protocols .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals. Report attrition rates and humane endpoints explicitly .

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Lurlenic acid

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